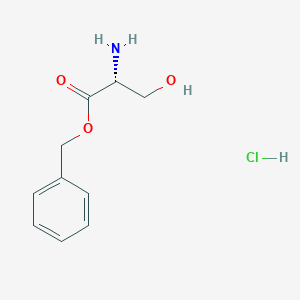

D-Serine benzyl ester hydrochloride

描述

D-Serine benzyl ester hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

D-Serine benzyl ester hydrochloride (D-Ser-OBzl·HCl) is a synthetic derivative of the amino acid D-serine, which has garnered attention for its potential biological activities, particularly in the context of neurological functions and pharmacological applications. This article explores the biological activity of D-Ser-OBzl·HCl, including its mechanisms of action, therapeutic implications, and relevant case studies.

D-Ser-OBzl·HCl is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 151651-44-4 |

| Molecular Formula | C₁₀H₁₃ClN₃O₃ |

| Molecular Weight | 215.67 g/mol |

| Purity | ≥ 99% (HPLC) |

| Solubility | Soluble in water |

D-serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is critical for synaptic plasticity and memory function. The benzyl ester modification enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets.

NMDA Receptor Modulation

Research indicates that D-serine plays a significant role in modulating NMDA receptor activity. By increasing D-serine levels, D-Ser-OBzl·HCl may enhance NMDA receptor function, which is beneficial in treating conditions characterized by NMDA receptor hypofunction, such as schizophrenia and neurodegenerative diseases .

Neuroprotective Effects

Studies have shown that D-serine and its derivatives can exert neuroprotective effects. For instance, elevated levels of D-serine have been associated with improved cognitive functions and neuroprotection in animal models of Alzheimer's disease . The modulation of D-serine levels through administration of D-Ser-OBzl·HCl may provide therapeutic benefits in neurodegenerative conditions.

Antioxidant Properties

D-serine has also been implicated in antioxidant activities. It may help mitigate oxidative stress by modulating glutamate levels in the brain, thus protecting neurons from damage associated with oxidative stress .

Case Studies and Research Findings

- Cognitive Enhancement : A study demonstrated that administration of D-serine significantly improved cognitive performance in mice subjected to memory impairment models. The results indicated that the compound could enhance synaptic plasticity through NMDA receptor activation .

- Kidney Function Biomarker : Research identified D-serine as a potential biomarker for acute kidney injury (AKI). The dynamics of D-serine levels in renal tissues suggest its role in renal pathophysiology, highlighting its broader biological significance beyond CNS effects .

- Pharmacological Applications : In pharmacological studies, D-Ser-OBzl·HCl has been evaluated for its efficacy in enhancing NMDA receptor function. This has potential implications for developing treatments for psychiatric disorders where NMDA receptor dysfunction is implicated .

Safety and Toxicology

While the biological activities of D-Ser-OBzl·HCl are promising, safety assessments are crucial. High doses or prolonged use can lead to nephrotoxicity and hepatotoxicity, necessitating careful monitoring during therapeutic applications .

科学研究应用

Neuroscience Research

D-Serine plays a crucial role in neurotransmission, particularly as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. The following applications highlight its significance in neuroscience:

- Synaptic Transmission and Plasticity : D-Serine benzyl ester hydrochloride is utilized to study synaptic mechanisms and neuroplasticity. It enhances NMDA receptor activity, which is essential for learning and memory processes. Research indicates that modulation of D-serine levels can lead to cognitive enhancements in animal models .

- Neuroprotective Effects : Studies have shown that D-serine and its derivatives can exert neuroprotective effects. For instance, elevated levels of D-serine are associated with improved cognitive functions and neuroprotection in models of Alzheimer's disease.

Case Study: Cognitive Enhancement

A study demonstrated that administration of D-serine significantly improved cognitive performance in mice subjected to memory impairment models, indicating its potential for enhancing synaptic plasticity through NMDA receptor activation.

Pharmaceutical Development

This compound is being explored for its therapeutic potential in treating various neurological disorders:

- Schizophrenia Treatment : The compound is investigated for its ability to modulate NMDA receptor activity, which is often dysfunctional in schizophrenia. By increasing D-serine levels, it may help alleviate symptoms associated with NMDA receptor hypofunction .

- Neurodegenerative Diseases : Its application extends to other neurodegenerative conditions where NMDA receptor modulation could provide therapeutic benefits. Research is ongoing to evaluate its efficacy in enhancing cognitive functions and protecting against neurodegeneration .

Biochemical Assays

In biochemical research, this compound serves as a valuable tool for:

- Measuring Enzyme Activity : It is used in various assays to assess enzyme interactions and activity, providing insights into metabolic pathways and cellular functions .

- Drug Formulation : The compound's properties allow researchers to develop more effective drug delivery systems, enhancing the bioavailability of therapeutic agents. This is particularly important in formulating drugs targeting the central nervous system .

Academic Research

This compound is frequently employed in academic settings for teaching purposes:

- Experimental Learning : It helps students and researchers understand amino acid derivatives and their applications in biological systems. Its use in laboratories enhances practical knowledge about neurotransmitter systems and pharmacological principles .

Data Summary

化学反应分析

Hydrolysis Reactions

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield D-serine and benzyl alcohol. This reaction is critical for deprotection in synthetic pathways:

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, H₂O) | 6 M HCl, reflux | D-Serine + Benzyl alcohol | >90% | |

| Basic (NaOH, H₂O) | 1 M NaOH, RT | D-Serine + Benzyl alcohol | 85–90% |

Mechanistic Insight :

- Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

- Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .

Amidation and Coupling Reactions

The compound serves as an intermediate in peptide synthesis. For example, in Lacosamide production (antiepileptic drug), it undergoes coupling with benzylamine:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Amidation | Benzylamine, T3P® | (R)-2-Acetamido-N-benzyl-3-hydroxypropionamide | 84% |

Key Steps :

- Activation of the carboxyl group using T3P® (coupling agent).

- Nucleophilic acyl substitution by benzylamine .

Deprotection via Hydrogenolysis

The benzyl ester is cleaved under catalytic hydrogenation conditions:

| Catalyst | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH | D-Serine + Toluene | 95% |

Note : This method avoids racemization, preserving the D-configuration .

Esterification and Protection

The benzyl group is introduced to protect the carboxyl group during synthesis:

| Method | Reagents | Intermediate | Yield | Source |

|---|---|---|---|---|

| Benzylation | Benzyl alcohol, TsOH | D-Serine benzyl ester tosylate | 75–80% |

Conditions :

Methylation Reactions

The hydroxyl group on serine can be methylated to produce methoxy derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide, Ag₂O | DMF, RT | O-Methyl-D-serine benzyl ester | 70% |

Application : Critical in synthesizing Lacosamide, where methylation precedes amidation .

Acetylation of Amino Group

The amino group is acetylated for further functionalization:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride, Et₃N | DCM, -10°C | N-Acetyl-D-serine benzyl ester | 90% |

Mechanism : Triethylamine neutralizes HCl, facilitating nucleophilic acyl substitution .

Comparative Analysis of Reaction Conditions

| Reaction Type | Optimal Conditions | Advantages |

|---|---|---|

| Hydrolysis | 6 M HCl, reflux | High yield, minimal side products |

| Hydrogenolysis | Pd/C, H₂, EtOH | Stereochemical integrity preserved |

| Amidation | T3P®, benzylamine | Efficient coupling, high purity |

属性

IUPAC Name |

benzyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZWCDQAKCHOBX-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472367 | |

| Record name | D-Serine benzyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151651-44-4 | |

| Record name | D-Serine benzyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。